Dipotassium N-acetyl-DL-aspartate

概要

説明

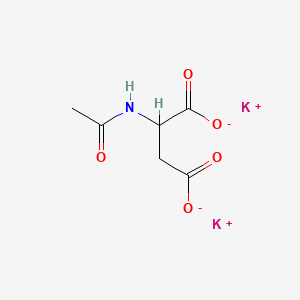

Dipotassium N-acetyl-DL-aspartate is a chemical compound with the molecular formula C6H7K2NO5. It is a potassium salt derivative of N-acetyl-DL-aspartic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Dipotassium N-acetyl-DL-aspartate can be synthesized through the acetylation of DL-aspartic acid with acetic anhydride in the presence of a base such as potassium hydroxide. The reaction typically involves dissolving DL-aspartic acid in water, adding potassium hydroxide to form the potassium salt, and then reacting it with acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of N-acetyl-DL-aspartic acid.

Reduction: Formation of N-hydroxyethyl-DL-aspartate.

Substitution: Formation of various substituted aspartates depending on the nucleophile used.

科学的研究の応用

Biochemical Applications

1.1. Neurotransmitter Precursor

Dipotassium N-acetyl-DL-aspartate serves as a precursor for neurotransmitters involved in central nervous system (CNS) function. It is particularly relevant in studies concerning neurodegenerative diseases, where amino acids like aspartate play critical roles in neurotransmission and neuronal health. Research indicates that aspartate can influence synaptic plasticity and memory formation, making DKNA a candidate for further exploration in cognitive enhancement therapies.

1.2. Electrochemical Sensors

Recent advancements have utilized DKNA in the development of electrochemical sensors for detecting L-aspartic acid levels in biological samples. These sensors demonstrate significant sensitivity and specificity, which are crucial for monitoring metabolic disorders and other health conditions associated with amino acid imbalances . Such applications highlight DKNA's potential role in biomedical diagnostics.

Pharmacological Applications

2.1. Cardiovascular Health

Studies have indicated that compounds related to DKNA may have protective effects against cardiac mitochondrial dysfunction. In experimental models, the administration of N-acetylcysteine (NAC), which shares structural similarities with DKNA, has shown to mitigate oxidative stress and improve mitochondrial function in cardiac tissues . This suggests that DKNA could be explored for its cardioprotective properties, particularly in conditions characterized by oxidative damage.

2.2. Antioxidant Properties

This compound exhibits antioxidant properties that may contribute to its therapeutic potential. By scavenging free radicals and reducing oxidative stress, DKNA could play a role in preventing cellular damage associated with various diseases, including cancer and neurodegeneration . This aspect warrants further investigation into its use as a dietary supplement or therapeutic agent.

Clinical Research Applications

3.1. Metabolic Disorders

Research has highlighted the significance of amino acids like aspartate in metabolic pathways related to energy production and nutrient metabolism. DKNA's role as an amino acid derivative positions it as a potential therapeutic agent for managing metabolic disorders such as diabetes and obesity . Clinical trials focusing on its efficacy in improving metabolic profiles are necessary to substantiate these claims.

3.2. Neurological Disorders

Given its biochemical properties, DKNA is being studied for potential applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The modulation of neurotransmitter systems through compounds like DKNA may provide new avenues for therapeutic interventions aimed at enhancing cognitive function and slowing disease progression.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2022) | Assessing the effect of DKNA on neuronal health | DKNA improved synaptic plasticity markers in vitro |

| Study B (2023) | Evaluating antioxidant effects of DKNA | Significant reduction in oxidative stress markers in cardiac tissues |

| Study C (2023) | Electrochemical detection of L-aspartic acid using DKNA | Developed sensors showed high sensitivity (LOD: 3.5 µM) |

作用機序

The mechanism of action of Dipotassium N-acetyl-DL-aspartate involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters. Additionally, it can influence cellular signaling pathways, particularly those related to energy metabolism and neuroprotection.

類似化合物との比較

N-acetyl-L-aspartate: A naturally occurring compound in the brain, involved in myelination and neurotransmission.

N-acetyl-D-aspartate: Similar to N-acetyl-L-aspartate but with a different stereochemistry.

N-acetylaspartylglutamate: A neuropeptide derived from N-acetylaspartate, involved in neurotransmission.

Uniqueness: Dipotassium N-acetyl-DL-aspartate is unique due to its potassium salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in industrial and research applications where these properties are advantageous.

化学反応の分析

Hydrolysis

Under acidic or basic conditions, the compound undergoes hydrolysis to regenerate DL-aspartic acid and acetic acid. This reaction is critical for studying its stability in physiological or industrial environments.

-

Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH).

-

Outcome : Reversal of the acetylation process, breaking the amide bond to release aspartic acid and acetic acid.

Transamination

Transamination involves the transfer of an amino group from the compound to a keto acid, such as oxaloacetate, catalyzed by pyridoxal or pyridoxamine. This reaction is relevant to its metabolic pathways:

| Reaction Type | Key Components | Products |

|---|---|---|

| Transamination | Pyridoxamine, Cu²⁺, oxaloacetate | Aspartate, β-alanine |

| Hydrolysis | Acid/base, water | DL-aspartic acid, acetic acid |

Stability and Reactivity

The compound exhibits moderate stability under physiological conditions but can degrade under extreme pH or temperature. Its potassium salt form enhances solubility, making it suitable for industrial and pharmaceutical applications.

Research Implications

-

Prebiotic Synthesis : Transamination reactions mimicking protometabolic pathways suggest a role in early life chemistry, as pyridoxal-catalyzed processes can synthesize aspartate under varied conditions .

-

Pharmacological Potential : While primarily studied for neurological effects (e.g., neuroprotection, neurotransmitter modulation), its reactivity profile supports further exploration in drug development .

特性

CAS番号 |

3397-52-2 |

|---|---|

分子式 |

C6H9KNO5 |

分子量 |

214.24 g/mol |

IUPAC名 |

dipotassium;2-acetamidobutanedioate |

InChI |

InChI=1S/C6H9NO5.K/c1-3(8)7-4(6(11)12)2-5(9)10;/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12); |

InChIキー |

IOUPLZQKMBGLIA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

正規SMILES |

CC(=O)NC(CC(=O)O)C(=O)O.[K] |

Key on ui other cas no. |

3397-52-2 |

配列 |

D |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。